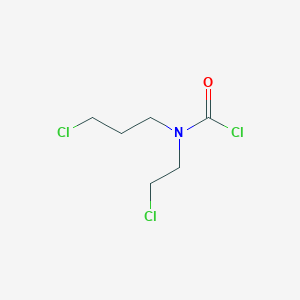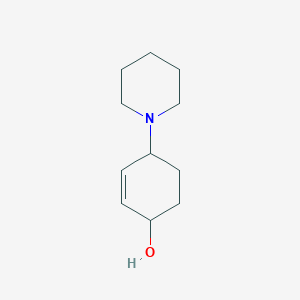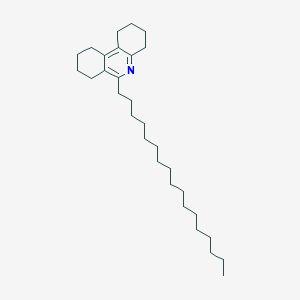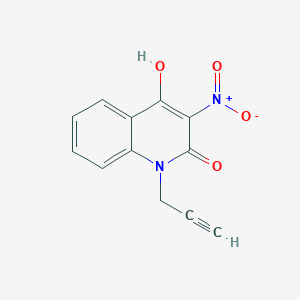![molecular formula C16H21O5- B14512401 4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate CAS No. 63151-91-7](/img/structure/B14512401.png)
4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate is an organic compound with a complex structure that includes a methoxy group, a phenyl ring, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate typically involves multiple steps, including the formation of the phenyl ring and the attachment of the methoxy and butanoate groups. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanoate ester can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the butanoate ester can produce 4-methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}butanol.
Applications De Recherche Scientifique
4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63151-91-7 |
|---|---|
Formule moléculaire |
C16H21O5- |
Poids moléculaire |
293.33 g/mol |
Nom IUPAC |
4-methoxy-3-[[4-(2-methylpropoxy)phenyl]methyl]-4-oxobutanoate |
InChI |
InChI=1S/C16H22O5/c1-11(2)10-21-14-6-4-12(5-7-14)8-13(9-15(17)18)16(19)20-3/h4-7,11,13H,8-10H2,1-3H3,(H,17,18)/p-1 |
Clé InChI |
JTBJQMYTQUPJCF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)





![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)

![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)


![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)

